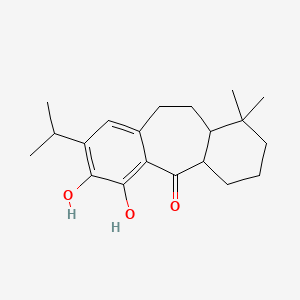
Rosmaridiphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rosmaridiphenol is a natural product found in Salvia rosmarinus and Salvia with data available.
科学的研究の応用
Chemical Structure and Antioxidant Properties :
- Muñoz et al. (2012) focused on the correct structure of rosmaridiphenol, emphasizing its role as an antioxidant. They used single-crystal X-ray analysis and other techniques to determine its structure and absolute configuration, highlighting its potential in antioxidant applications (Muñoz et al., 2012).
- Pertino and Schmeda-Hirschmann (2010) also worked on correcting the structure of this compound. Their research reaffirmed the compound's identity, which is crucial for understanding its bioactive properties (Pertino & Schmeda-Hirschmann, 2010).
Synthesis and Pharmaceutical Potential :
- Le et al. (2020) reported on the synthesis of this compound, demonstrating a gold-catalyzed approach. This method has broader implications for synthesizing similar compounds, potentially useful in pharmaceutical applications (Le et al., 2020).
Bioactivity in Traditional Medicine :
- Wu and Wang (2012) explored the pharmacological actions of Salvia miltiorrhiza, which contains this compound derivatives like rosmarinic acid. Their findings suggest these compounds have protective effects on the cardiovascular system, which could be useful in traditional medicine (Wu & Wang, 2012).
Antimicrobial and Antioxidant Activities :
- Moreno et al. (2006) investigated Rosmarinus officinalis extracts, finding a correlation between antioxidant activities and phenolic content, including compounds like this compound. This research highlights the potential of this compound in antimicrobial and antioxidant applications (Moreno et al., 2006).
Anti-inflammatory and Antidepressant Effects :
- Liu et al. (2018) studied the anti-inflammatory effects of phenolic acids, including this compound derivatives, in macrophages. Their research contributes to understanding the potential of these compounds in treating inflammatory diseases (Liu et al., 2018).
- Akkol et al. (2019) found that this compound derivatives like rosmarinic acid exhibit antidepressant effects. This suggests the potential application of these compounds in developing new treatments for depression (Akkol et al., 2019).
Hepatoprotective and Spasmolytic Activities :
- Ielciu et al. (2021) discovered that Rosmarinus officinalis tinctures, containing compounds like this compound, have hepatoprotective activity, suggesting its potential in treating liver-related disorders (Ielciu et al., 2021).
- Ventura-Martínez et al. (2011) studied the spasmolytic activity of Rosmarinus officinalis, in which this compound could play a role. This research supports the traditional use of rosemary in treating spasms (Ventura-Martínez et al., 2011).
Antiplatetet and Skin Protective Effects :
- Zou et al. (2018) found that rosmarinic acid, a derivative of this compound, inhibits ERp57, which is involved in platelet aggregation. This discovery opens avenues for developing antiplatelet agents (Zou et al., 2018).
- Galicka and Sutkowska-Skolimowska (2021) reported that rosmarinic acid can reduce skin alterations induced by chemical sunscreens, indicating its potential in dermatological applications (Galicka & Sutkowska-Skolimowska, 2021).
特性
CAS番号 |
91729-95-2 |
|---|---|
分子式 |
C20H28O3 |
分子量 |
316.4 g/mol |
IUPAC名 |
14,15-dihydroxy-7,7-dimethyl-13-propan-2-yltricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one |
InChI |
InChI=1S/C20H28O3/c1-11(2)14-10-12-7-8-15-13(6-5-9-20(15,3)4)17(21)16(12)19(23)18(14)22/h10-11,13,15,22-23H,5-9H2,1-4H3 |
InChIキー |
WIEOUDNBMYRSRD-UHFFFAOYSA-N |
SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C(C2=O)CCCC3(C)C)O)O |
正規SMILES |
CC(C)C1=C(C(=C2C(=C1)CCC3C(C2=O)CCCC3(C)C)O)O |
melting_point |
182-184°C |
物理的記述 |
Solid |
同義語 |
rosmaridiphenol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




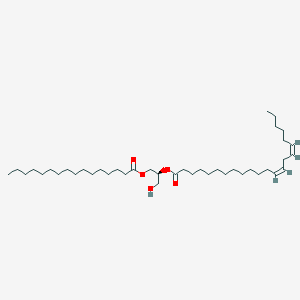
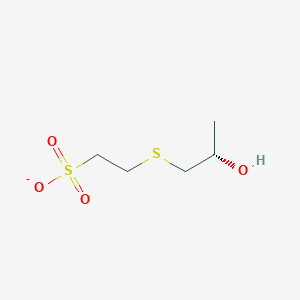
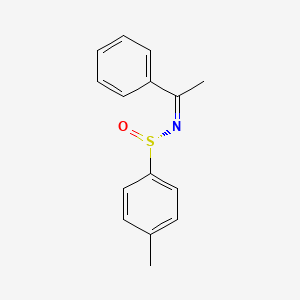
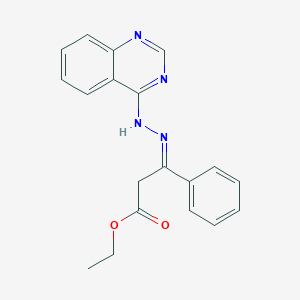
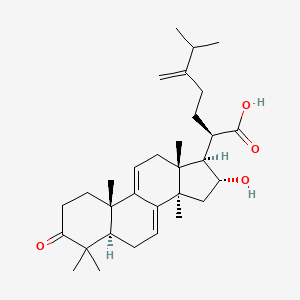

![{5-Aminomethyl-2-[2-((S)-9-chloro-2,3-dioxo-2,3,6,7-tetrahydro-1H,5H-pyrido[1,2,3-de]quinoxalin-5-yl)-acetylamino]-phenoxy}-acetic acid](/img/structure/B1240878.png)
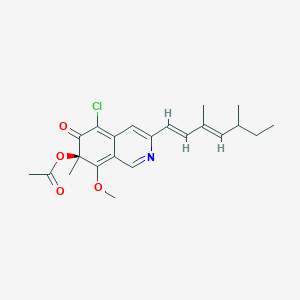
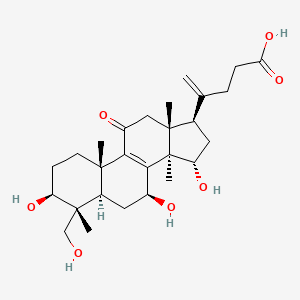
![N-(4-amino-3,4-dioxo-1-phenylbutan-2-yl)-2-[(E)-2-[4-(diethylaminomethyl)phenyl]ethenyl]benzamide](/img/structure/B1240881.png)

![8-[3-[1-[(3-fluorophenyl)methyl]-4-piperidinyl]-1-oxopropyl]-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-4-one](/img/structure/B1240886.png)
![(3S,5R,10S,13R,14S,15R,17R)-3-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-methoxyoxan-2-yl]oxy-15-hydroxy-10,13-dimethyl-4-methylidene-17-[(2R)-6-methyl-5-methylideneheptan-2-yl]-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-14-carboxylic acid](/img/structure/B1240888.png)